

A Comparative Guide to the Cross-Reactivity of Phospho-p27 (T145) Antibodies

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Compound of Interest

Compound Name: T145

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The cyclin-dependent kinase inhibitor p27Kip1 (p27) is a critical regulator of cell cycle progression, acting primarily as an inhibitor of G1-S phase transition.^[1] Its function is tightly controlled by post-translational modifications, particularly phosphorylation. While phosphorylation at Threonine 187 (T187) targets p27 for degradation, phosphorylation at other sites, such as Serine 10 (S10), Threonine 157 (T157), and Threonine 198 (T198), regulates its subcellular localization and interaction with other proteins.^{[2][3]}

Initial searches for "**T145** antibody" revealed that this designation commonly refers to antibodies targeting phospho-p21 at Threonine 145.^[4] However, given the frequent focus on p27 in cell cycle regulation, this guide will address the specificity of antibodies for key phosphorylation sites on p27, which are often studied in parallel or can be sources of cross-reactivity. The principles and protocols described here are directly applicable to validating the specificity of any phospho-specific antibody, including those for p21 (**T145**).

This guide provides a comparative overview of the specificity and potential cross-reactivity of antibodies targeting key p27 phosphorylation sites from various vendors. The objective is to aid researchers in selecting the most appropriate antibody for their specific application and to provide robust protocols for validation.

Comparison of Phospho-p27 Antibodies

Direct, third-party comparative studies on the cross-reactivity of various phospho-p27 (**T145**-related) antibodies are not readily available in published literature. Researchers must often rely on vendor-supplied data and perform their own validation. The table below summarizes representative phospho-p27 antibodies, highlighting their target specificity. It is crucial to note that an antibody's performance can vary between applications.

| Target | Vendor | Catalog # | Host | Validated Applications | Specificity Notes |
|--------------------|--------------------------|--------------------|--------|------------------------|---|
| p27 (Total) | MyBioSource | MBS9606751 | Rabbit | WB, IHC | Detects endogenous levels of total p27. Useful as a control for phospho-specific antibodies.[5] |
| Phospho-p27 (S10) | Thermo Fisher Scientific | 34-6300 | Rabbit | WB, ICC/IF, IP | Immunogen is a synthetic peptide encompassing the phosphorylated Ser10 residue.[6] Vendor data shows reactivity with in-vitro phosphorylated p27 and no signal with a non-phosphorylatable S10A mutant.[6] |
| Phospho-p27 (S140) | Rockland (via Fisher) | See vendor website | Rabbit | Not specified | Directed against the phosphorylated form of human p27 at the S140 |

residue.[7]

Specificity for this site should be confirmed via peptide competition assay.

This is a p21 antibody. Detects endogenous p21 only when phosphorylated at T145. Purified using an epitope-specific phosphopeptide, with the non-phospho antibody removed, which is a key step for ensuring specificity.

Phospho-p21
(T145)

Abcam

ab47300

Rabbit

WB, IHC-P,
ICC/IF

Phospho-p21
(T145)

Boster Bio

A00145T145

Rabbit

IHC

Reacts with Human, Mouse, and Rat samples. [4] Validation data is primarily in IHC. Specificity for

other applications would require independent verification.

| | | | | | |
|--------------------|---------------|------------|--------|---------------|--|
| Phospho-p21 (T145) | Sigma-Aldrich | SAB4300266 | Rabbit | Not specified | Affinity-isolated antibody against a phospho-p21 (T145) peptide. |
|--------------------|---------------|------------|--------|---------------|--|

Key Experimental Protocols for Assessing Cross-Reactivity

Proper antibody validation is essential for reproducible research.[8] The following are key experimental protocols to determine the specificity and cross-reactivity of a phospho-specific antibody.

Western Blotting for Specificity

Western blotting is a fundamental technique to validate antibody specificity against a protein within a complex lysate.[9]

Protocol:

- **Sample Preparation:** Prepare lysates from cells under conditions where the target protein is known to be phosphorylated and non-phosphorylated. For p27, this can be achieved by comparing quiescent (serum-starved) cells with mitogen-stimulated cells.[1] Include positive and negative controls, such as lysates from cells overexpressing the target protein or knockout/knockdown cell lines.[10]
- **Gel Electrophoresis:** Separate proteins by size using SDS-PAGE.[11] The gel percentage should be chosen based on the molecular weight of the target protein (p27 is ~27 kDa).[6]

- **Protein Transfer:** Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- **Blocking:** Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[\[8\]](#)[\[11\]](#) For phospho-antibodies, BSA is generally preferred over milk, as milk contains phosphoproteins that can increase background.[\[11\]](#)
- **Primary Antibody Incubation:** Incubate the membrane with the primary phospho-specific antibody at the recommended dilution overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane thoroughly with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[\[11\]](#)
- **Detection:** Detect the signal using an enhanced chemiluminescence (ECL) substrate. The antibody should detect a band at the correct molecular weight (~27 kDa for p27) that is present or enhanced in the "phosphorylated" condition and absent or reduced in the "non-phosphorylated" condition.

Peptide Competition Assay

This assay directly tests the specificity of a phospho-antibody for its phosphorylated epitope.

Protocol:

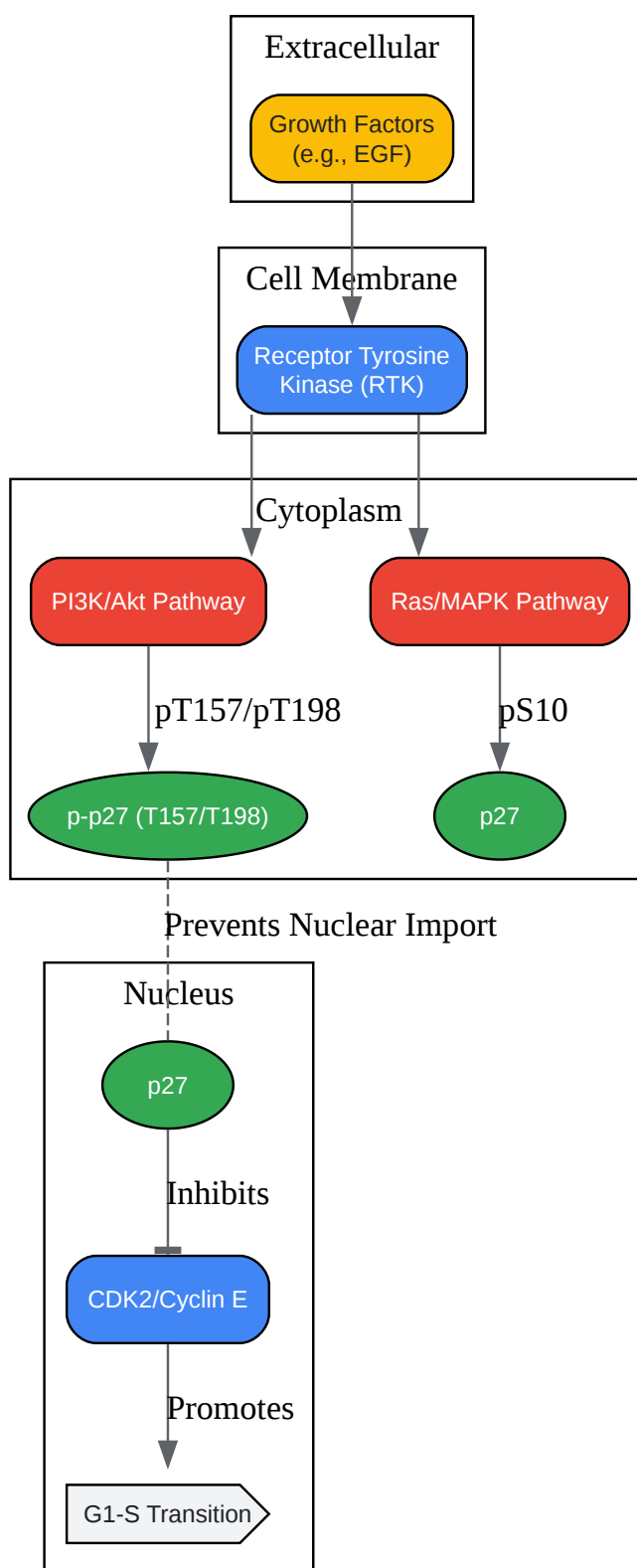
- Dilute the primary antibody to its optimal working concentration.
- Create two separate tubes of the diluted antibody.
- To one tube, add the phosphorylated peptide immunogen at a 10-100 fold molar excess.
- To the other tube, add the corresponding non-phosphorylated peptide at the same molar excess.
- Incubate both mixtures for at least 1 hour at room temperature.
- Use these antibody-peptide mixtures to probe parallel Western blots.

- Expected Result: The signal on the Western blot should be significantly reduced or eliminated only by pre-incubation with the phosphopeptide. If the non-phosphopeptide also reduces the signal, the antibody may be cross-reacting with the non-phosphorylated form of the protein.

Signaling Pathways and Validation Workflows

p27 Phosphorylation Signaling Pathway

Mitogenic signals from growth factors can activate pathways like the PI3K/Akt and Ras/MAPK cascades.^[2] These pathways lead to the phosphorylation of p27 at various sites, which can alter its function from a nuclear inhibitor of cell proliferation to a cytoplasmic protein with other roles.^{[1][2]}

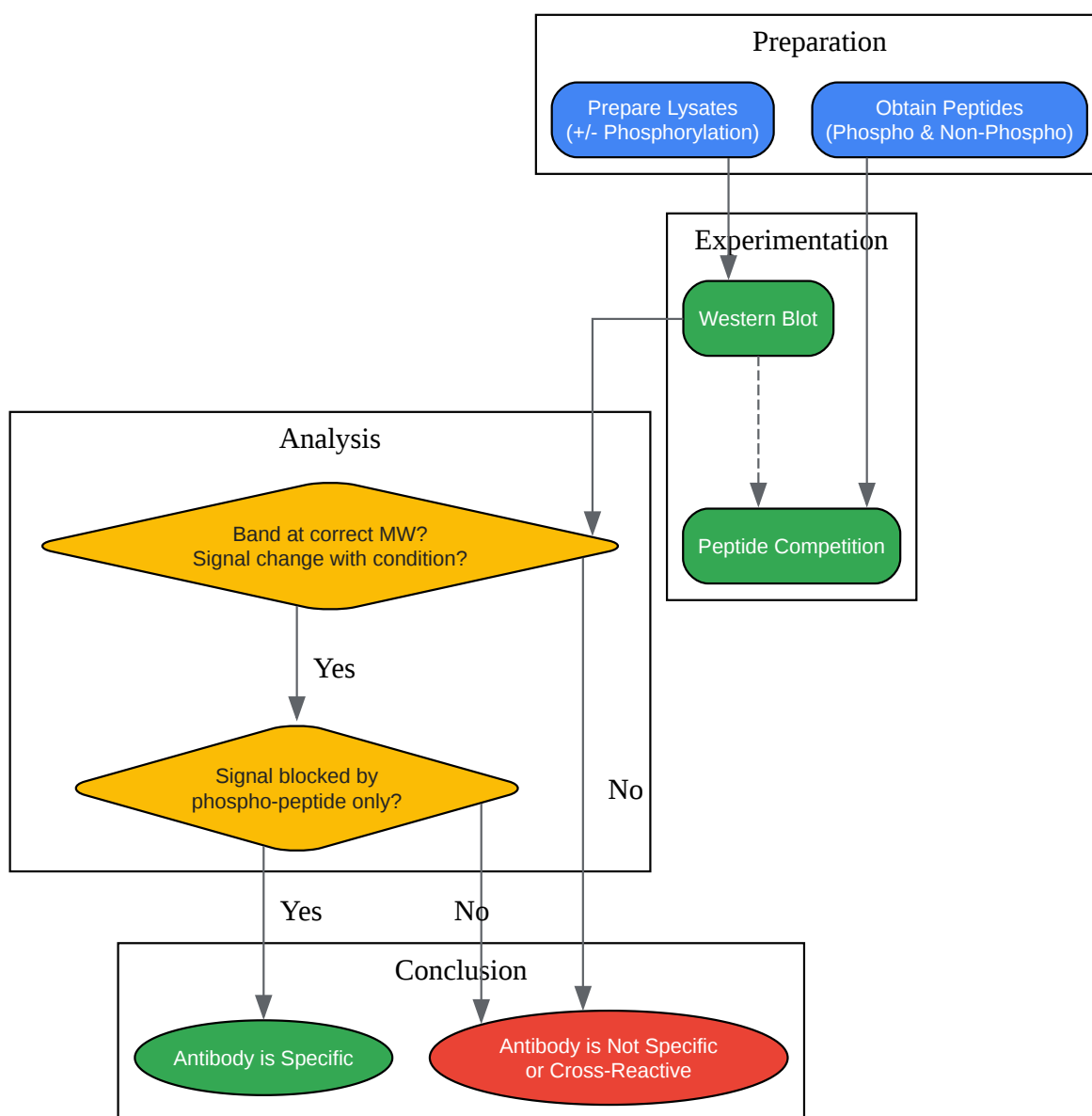


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Caption: Simplified signaling pathway for p27 phosphorylation.

Experimental Workflow for Antibody Validation

The following diagram illustrates a logical workflow for validating the specificity of a phospho-specific antibody.



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Caption: Workflow for phospho-specific antibody validation.

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